molecular formula C5H7N3S B2720313 3-(allylsulfanyl)-1H-1,2,4-triazole CAS No. 39484-65-6

3-(allylsulfanyl)-1H-1,2,4-triazole

Cat. No.: B2720313
CAS No.: 39484-65-6
M. Wt: 141.19
InChI Key: LUBFSLIXLFBXNB-UHFFFAOYSA-N
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Description

3-(Allylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound containing a triazole ring substituted with an allylsulfanyl group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science. The presence of the allylsulfanyl group in this compound adds unique chemical properties, making it a subject of interest in various research fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(allylsulfanyl)-1H-1,2,4-triazole typically involves the reaction of 1,2,4-triazole with allyl sulfide under specific conditions. One common method includes the use of alkaline alcoholic solutions to facilitate the reaction. For instance, the reaction of an excess of allyl chloride with 1,2,4-triazole in boiling ethanol can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Allylsulfanyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., bromine, iodine), oxidizing agents (e.g., hydrogen peroxide), and bases (e.g., sodium hydroxide). Reaction conditions often involve controlled temperatures and solvents like ethanol or chloroform .

Major Products Formed

Major products from these reactions include sulfoxides, sulfones, and various cyclized heterocyclic compounds. For example, the reaction with iodine can lead to the formation of iodinated triazole derivatives .

Scientific Research Applications

3-(Allylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(Propargylsulfanyl)-1H-1,2,4-triazole: Similar structure but with a propargyl group instead of an allyl group.

    3-(Methylsulfanyl)-1H-1,2,4-triazole: Contains a methylsulfanyl group instead of an allylsulfanyl group.

    3-(Phenylsulfanyl)-1H-1,2,4-triazole: Substituted with a phenylsulfanyl group.

Uniqueness

The uniqueness of 3-(allylsulfanyl)-1H-1,2,4-triazole lies in its specific chemical properties imparted by the allylsulfanyl group. This group can undergo unique chemical transformations, making the compound versatile for various applications in research and industry.

Properties

IUPAC Name

5-prop-2-enylsulfanyl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-2-3-9-5-6-4-7-8-5/h2,4H,1,3H2,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBFSLIXLFBXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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